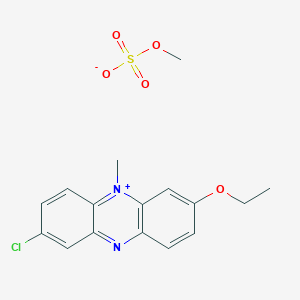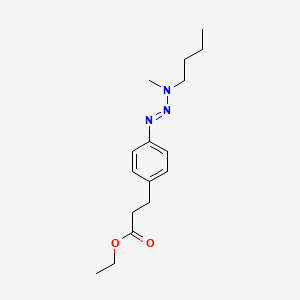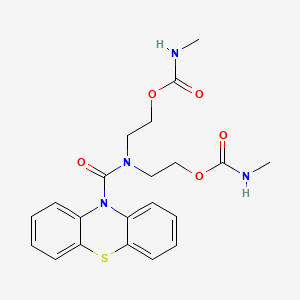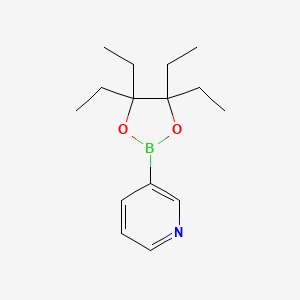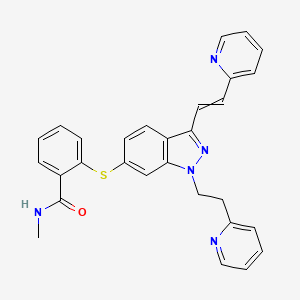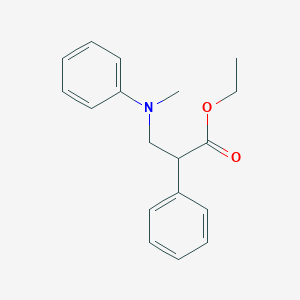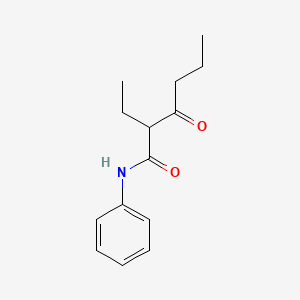![molecular formula C17H22ClNO4 B14011426 4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol CAS No. 7239-28-3](/img/structure/B14011426.png)
4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol is a complex organic compound with significant potential in various scientific fields. This compound features a phenolic structure with methoxy and hydroxy substituents, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol typically involves multiple steps, starting with the preparation of the core phenolic structure. One common method involves the alkylation of a hydroxy-methoxy benzene derivative with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to remove oxygen functionalities, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The compound may also interact with specific receptors or proteins, modulating their functions and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Shares similar functional groups but differs in its overall structure and properties.
Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate: Another compound with hydroxy and methoxy substituents, used in different applications.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds have a different core structure but similar functional groups.
Uniqueness
4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol stands out due to its unique combination of functional groups and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
7239-28-3 |
|---|---|
Molekularformel |
C17H22ClNO4 |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
4-[2-[(3-hydroxy-4-methoxyphenyl)methylamino]ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-21-16-6-4-13(9-15(16)20)11-18-8-7-12-3-5-14(19)17(10-12)22-2;/h3-6,9-10,18-20H,7-8,11H2,1-2H3;1H |
InChI-Schlüssel |
HIUMRVASBOGFRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC(=C(C=C2)O)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
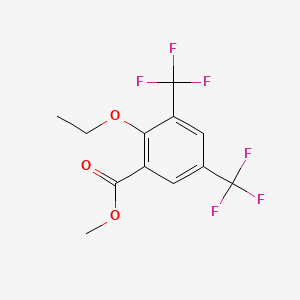
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)

![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
